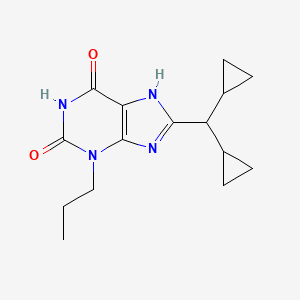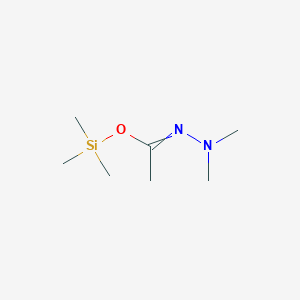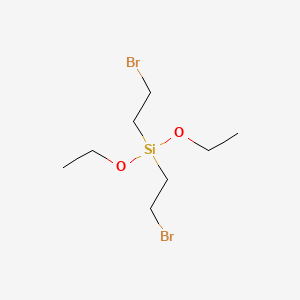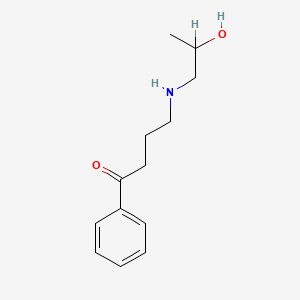![molecular formula C39H32N2O6 B14275417 1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene CAS No. 157247-77-3](/img/structure/B14275417.png)
1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene typically involves multi-step organic reactions. One common method includes the reaction of bis(4-hydroxy-3,5-dimethylphenyl)methane with p-nitrophenol in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 160°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while electrophilic aromatic substitution could introduce various substituents onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which 1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic rings. These groups can stabilize or destabilize reaction intermediates, thereby affecting the reaction pathways and outcomes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-hydroxy-3,5-dimethylphenyl)methane: A precursor in the synthesis of the target compound.
4-(4-Nitrophenoxy)phenol: Another related compound with similar functional groups.
Uniqueness
1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene is unique due to its combination of multiple aromatic rings and nitro groups, which confer distinct electronic properties. This makes it particularly interesting for applications in materials science and potentially in the development of new pharmaceuticals .
Properties
CAS No. |
157247-77-3 |
|---|---|
Molecular Formula |
C39H32N2O6 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
1-[bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl]naphthalene |
InChI |
InChI=1S/C39H32N2O6/c1-24-20-29(21-25(2)38(24)46-33-16-12-31(13-17-33)40(42)43)37(36-11-7-9-28-8-5-6-10-35(28)36)30-22-26(3)39(27(4)23-30)47-34-18-14-32(15-19-34)41(44)45/h5-23,37H,1-4H3 |
InChI Key |
AAEDJHVIOPJVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C(C3=CC=CC4=CC=CC=C43)C5=CC(=C(C(=C5)C)OC6=CC=C(C=C6)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)


![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)




![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)

![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)

